1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-6-7-12(8-9)17(15,16)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDVDNNZPHRWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a benzenesulfonyl group and a carboxylic acid. Its unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.
Biological Activities
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine-3-carboxylic acids exhibit potent antimicrobial properties against a range of pathogens. For example, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
2. Anticancer Potential
Research indicates that pyrrolidine derivatives can exhibit anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, including A549 human lung cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of key enzymes involved in cancer progression .
3. Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes. For instance, it has been noted for its potential to inhibit BACE-1 (Beta-site APP Cleaving Enzyme 1), which is implicated in Alzheimer's disease pathology. The compound's interaction with the enzyme's active site suggests a promising avenue for drug development targeting neurodegenerative disorders .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrrolidine Ring : The initial step often includes the cyclization of suitable precursors under acidic or basic conditions.
- Sulfonation : Introduction of the benzenesulfonyl group can be achieved through electrophilic aromatic substitution.
- Carboxylation : The final step usually involves the addition of a carboxylic acid group, which can be accomplished via carbonylation reactions or through the use of carboxylic acid derivatives.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
- Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways such as p53 and NF-kB.
- Enzyme Inhibition : Competitive inhibition at enzyme active sites, leading to reduced substrate turnover.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against multidrug-resistant strains. The findings indicated that compounds similar to this compound exhibited significant inhibitory effects against Acinetobacter baumannii and Candida auris, suggesting potential for clinical applications in treating resistant infections .
Case Study 2: Anticancer Activity
In another study focusing on A549 lung cancer cells, derivatives were tested for cytotoxicity. Results showed that certain modifications to the pyrrolidine structure enhanced anticancer activity, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
1-Benzyl-pyrrolidine-3-carboxylic Acid
- Structure : Replaces the benzenesulfonyl group with a benzyl (C₆H₅CH₂-) substituent.
- Key Differences :
- Electronic Effects : The benzyl group is electron-donating via conjugation, contrasting with the electron-withdrawing sulfonyl group. This alters acidity (pKa) of the carboxylic acid and hydrogen-bonding capacity .
- Synthetic Utility : Benzyl derivatives are often intermediates in drug synthesis, whereas sulfonyl groups enhance stability and binding affinity in bioactive molecules .
- Applications : Used as a medical intermediate (CAS 608142-09-2) .
1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic Acid
- Structure : Features a benzyloxycarbonyl (Cbz) protecting group.
- Key Differences: Stability: The Cbz group is labile under hydrogenolysis, unlike the stable benzenesulfonyl group. This makes it suitable for temporary protection in peptide synthesis . Molecular Weight: Higher molecular weight (C₁₄H₁₅NO₄ vs. C₁₁H₁₃NO₄S) due to the Cbz group .
1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic Acid
- Structure : Combines a Cbz group with an ethyl substituent at the 3-position.
- Lipophilicity: Higher lipophilicity compared to the sulfonyl analogue, impacting membrane permeability .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for 1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid?
A multi-step synthesis is typically employed, starting with pyrrolidine-3-carboxylic acid derivatives. Key steps include:
- Sulfonylation : Reacting pyrrolidine-3-carboxylic acid with benzenesulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base) .
- Protection/Deprotection : If functional groups interfere, temporary protection (e.g., using benzyloxycarbonyl groups) may be necessary, followed by deprotection post-sulfonylation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Desiccants like silica gel are recommended .
- Safety : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Disposal : Follow institutional guidelines for sulfonamide-containing compounds to prevent environmental release .
Q. What analytical techniques are essential for characterizing this compound?
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and intermediates. Software like Gaussian or ORCA is recommended .
- Reaction Path Search : Implement algorithms (e.g., GRRM) to explore potential reaction mechanisms, including sulfonamide hydrolysis or nucleophilic substitutions .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction conditions .
Q. How can discrepancies between experimental and theoretical NMR spectra be resolved?
- Dynamic Effects : Account for conformational flexibility using molecular dynamics simulations (e.g., AMBER) to model rapid ring puckering in pyrrolidine .
- Solvent Corrections : Apply explicit solvent models in computational NMR predictions to match experimental conditions .
- Higher-Field Instruments : Use 700+ MHz NMR to resolve overlapping signals, especially for diastereotopic protons .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Catalysis : Employ asymmetric catalysis (e.g., Jacobsen’s catalysts) during key steps like sulfonylation .
- Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) for preparative separation of enantiomers .
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid) to isolate desired enantiomers .
Q. How to design experiments to study sulfonamide group stability under varying conditions?
- Kinetic Studies : Monitor degradation at different pH (2–12), temperatures (25–80°C), and UV exposure using LC-MS .
- Degradation Products : Identify byproducts (e.g., sulfonic acids) via high-resolution mass spectrometry and tandem MS/MS .
- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting data in reaction yields or purity assessments?
- Reproducibility Checks : Standardize reaction conditions (solvent purity, temperature control) across labs .
- Cross-Validation : Compare HPLC results with alternative methods (e.g., capillary electrophoresis) .
- Batch Analysis : Test multiple synthesis batches to distinguish outliers from systemic errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
